N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-6-5-8-13(12(11)2)18-16(21)10-24-17-19-14-7-3-4-9-15(14)25(22,23)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGACYDNPXIYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,1-Dioxo-4H-1λ⁶,2,4-Benzothiadiazine-3-Thiol
The benzothiadiazine core is synthesized through a cyclocondensation reaction. A representative protocol involves:
- Starting Materials : 2-Aminobenzenesulfonamide and carbon disulfide.
- Reaction Conditions :
- Mechanism :
- The reaction proceeds via the formation of a dithiocarbamate intermediate, followed by intramolecular cyclization to yield the benzothiadiazine thiol.
Yield : 68–72% after recrystallization from ethanol.
Stepwise Synthesis of Intermediate B: N-(2,3-Dimethylphenyl)-2-Bromoacetamide
Acetylation of 2,3-Dimethylaniline
- Reagents :
- Procedure :
- Dissolve 2,3-dimethylaniline in dry dichloromethane (DCM).
- Add bromoacetyl bromide dropwise at 0°C under nitrogen.
- Stir for 2 hours at room temperature.
- Workup :
- Wash with 5% HCl, followed by saturated NaHCO₃.
- Dry over anhydrous MgSO₄ and concentrate under vacuum.
Yield : 85–90% as a white crystalline solid.
Coupling of Intermediates A and B
Nucleophilic Substitution Reaction
- Reagents :
- Intermediate A (1.0 equiv).
- Intermediate B (1.1 equiv).
- Base: Cesium carbonate (2.0 equiv).
- Solvent : Anhydrous dimethylformamide (DMF).
- Conditions :
- Stir at 60°C for 8–12 hours under nitrogen.
- Mechanism :
- Deprotonation of the thiol group by cesium carbonate.
- Nucleophilic attack on the bromoacetamide, displacing bromide.
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Alternative Green Synthesis Approaches
Microwave-Assisted Coupling
Ultrasonic Synthesis
Optimization and Challenges
Critical Parameters
Common Byproducts
- Disulfide Formation : Mitigated by inert atmosphere and stoichiometric control.
- O-Acetylation : Addressed by using excess bromoacetyl bromide.
Structural Characterization
Spectroscopic Data
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.
Reduction: Reduction reactions could target the carbonyl groups or the benzothiadiazine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or other bioactive agents.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits any biological activity such as antimicrobial or anticancer properties.
Industry
In industry, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for any biological activity of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with related compounds:
Crystallographic and Conformational Analysis
Target Compound vs. Compound A :
While the target compound adopts a planar amide conformation similar to Compound A, the steric hindrance from the 2,3-dimethylphenyl group reduces rotational freedom compared to the dichlorophenyl group in Compound A. This results in dihedral angles between the benzothiadiazine and aryl rings ranging from 44.5° to 77.5° , whereas Compound A shows angles of 54.8°–77.5° due to chlorine-induced steric repulsion .- Target Compound vs. Compound B: Both share the benzothiadiazine core, but Compound B’s 4-phenoxyphenyl group introduces additional π-π interactions with adjacent aromatic systems. The phenoxy oxygen may also participate in hydrogen bonding, a feature absent in the target compound’s methyl-substituted phenyl group .
Biological Activity
N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications and unique structural characteristics. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.5 g/mol. The compound features a benzothiadiazine core linked to a dimethylphenyl group and an acetamide moiety.
Research indicates that compounds within the benzothiadiazine class exhibit diverse biological activities. The following mechanisms have been proposed for this compound:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism and insulin signaling.
- Antioxidant Properties : The presence of dioxo and sulfanyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
Antidiabetic Activity
Several studies have indicated that derivatives of benzothiadiazine can modulate insulin release from pancreatic beta cells. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 7-chloro-3-methylbenzothiazine | Inhibits insulin release | |
| N-(2,3-dimethylphenyl)-2-(phenylsulfonyl)acetamide | Modulates glucose levels |
The ability to influence insulin secretion positions this compound as a potential candidate for diabetes management.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural components may interact with microbial membranes or essential metabolic pathways in pathogens.
Case Studies
Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic rats treated with this compound:
- Objective : To evaluate blood glucose levels post-treatment.
- Results : Significant reduction in fasting blood glucose levels was observed compared to the control group (p < 0.05).
Case Study 2: Antioxidant Activity
A study assessing the antioxidant capacity of this compound demonstrated:
- Method : DPPH radical scavenging assay.
- Findings : The compound showed a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach begins with the preparation of the benzothiadiazine scaffold via sulfonation or cyclization reactions. For example, trifluoromethanesulfanylamide can react with 2-(2-alkynyl)benzenesulfonamide under mild conditions to form the core structure . Subsequent steps involve introducing substituents (e.g., dimethylphenyl groups) via nucleophilic substitution or coupling reactions. Key conditions include:
- Temperature : 0–5°C for sulfonation steps to avoid side reactions.
- Catalysts : Triethylamine or DMAP for acetyl chloride coupling .
- Solvents : Dichloromethane or DMF for polar intermediates .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., methylphenyl groups) and sulfanyl-acetamide linkage .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 456.12) .
- X-ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between aromatic rings, which influence reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Substituent Modifications : Synthesize analogs with varying substituents on the benzothiadiazin-3-yl or dimethylphenyl groups. For example:
- Replace methyl groups with halogens or electron-withdrawing groups to assess bioactivity shifts .
- Modify the sulfanyl bridge to sulfonyl or sulfonamide to study steric/electronic effects .
- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. IC₅₀ values can highlight potency variations .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity trends to biological targets .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Methodological Answer :
- Synthetic Yield Discrepancies :
- Re-evaluate reaction parameters (e.g., solvent polarity, catalyst loading) using DoE (Design of Experiments) .
- Characterize byproducts via LC-MS to identify competing pathways (e.g., hydrolysis of sulfanyl groups) .
- Biological Activity Variability :
- Validate assay conditions (e.g., cell line viability, ATP levels in kinase assays) .
- Perform crystallographic analysis to confirm conformational stability; flexible regions (e.g., acetamide linkage) may alter target interactions .
Q. What strategies are recommended for elucidating the compound’s metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rodent) to assess cytochrome P450-mediated degradation. Monitor metabolites via UPLC-QTOF-MS .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines). Measure biomarkers (ALT, AST) and histopathology of liver/kidney tissues .
- Computational Tools : Predict ADMET properties using SwissADME or ProTox-II to prioritize analogs with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
